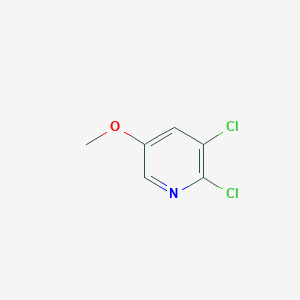

2,3-Dichloro-5-methoxypyridine

Beschreibung

Significance of Pyridine (B92270) Derivatives in Agrochemical and Pharmaceutical Industries

Pyridine and its derivatives are fundamental heterocyclic compounds with widespread applications in various industrial sectors. datahorizzonresearch.comcoherentmarketinsights.com These compounds are crucial intermediates in the synthesis of a multitude of products, including agrochemicals, pharmaceuticals, and food additives. datahorizzonresearch.com The pyridine ring is a significant structural motif in drug design and is present in numerous FDA-approved drugs. researchgate.netrsc.org In fact, pyridine-based structures are among the most common nitrogen heterocycles found in top-selling agrochemicals and pharmaceuticals. researchgate.net

In the agrochemical industry , pyridine derivatives are integral to the production of herbicides, insecticides, and fungicides. datahorizzonresearch.comglobenewswire.comusdanalytics.com They are valued for their role in developing selective herbicides that target specific weeds while minimizing harm to crops. grandviewresearch.com The increasing global demand for food and the need for enhanced agricultural productivity continue to drive the use of pyridine-based agrochemicals. usdanalytics.comgrandviewresearch.com

The pharmaceutical industry extensively utilizes pyridine derivatives for synthesizing active pharmaceutical ingredients (APIs) across a wide range of therapeutic areas, including oncology, cardiology, and neurology. grandviewresearch.com Many essential drugs contain a pyridine core, such as esomeprazole (B1671258) (a proton pump inhibitor), amlodipine (B1666008) (a calcium channel blocker), and imatinib (B729) (a kinase inhibitor). nih.gov The presence of a pyridine moiety in a drug molecule can enhance its biochemical potency, metabolic stability, and cellular permeability. rsc.org The market for pyridine and its derivatives is projected to see significant growth, largely driven by the expanding pharmaceutical and agrochemical sectors. datahorizzonresearch.com

Overview of Halogenated Pyridines as Key Synthetic Intermediates

Halogenated pyridines are a critical class of compounds that serve as versatile building blocks in organic synthesis. acs.orgnih.govresearchgate.net The introduction of halogen atoms onto the pyridine ring provides a reactive handle for a variety of subsequent chemical transformations, enabling the synthesis of complex molecules. nih.govnih.govnsf.gov These compounds are particularly important in the development of pharmaceuticals and agrochemicals. acs.orgnih.govnih.gov

The synthesis of halogenated pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic aromatic substitution. nih.gov However, various methods have been developed to achieve regioselective halogenation. rsc.orgacs.orgalfa-chemistry.com These methods are crucial for creating specific isomers needed for targeted synthesis. nih.govnsf.govalfa-chemistry.com

Halopyridines are used as precursors to introduce other functional groups through reactions like cross-coupling, nucleophilic substitution, and metalation. rsc.orgacs.org This flexibility makes them invaluable intermediates for creating diverse molecular libraries for drug discovery and agrochemical research. nih.govnsf.govacs.org For instance, trifluoromethylpyridine derivatives, often synthesized from chlorinated precursors, are in high demand for producing crop-protection products. jst.go.jpnih.govresearchoutreach.org

Contextualizing 2,3-Dichloro-5-methoxypyridine within Advanced Chemical Synthesis

Role as a Building Block in Complex Molecular Architectures

This compound is a specific halogenated pyridine derivative that serves as a valuable building block in the synthesis of more complex molecules. bldpharm.comfrontierspecialtychemicals.comsigmaaldrich.com Its structure, featuring two chlorine atoms and a methoxy (B1213986) group on the pyridine ring, offers multiple sites for chemical modification. bldpharm.com The chlorine atoms at the 2- and 3-positions can be selectively targeted for substitution or coupling reactions, while the methoxy group at the 5-position influences the reactivity of the ring.

This compound's utility lies in its ability to be incorporated into larger, more intricate molecular frameworks. chemimpex.com For example, it can be used in the synthesis of novel gamma-secretase modulators, which are being investigated for their potential therapeutic effects. nih.gov The distinct electronic and steric properties conferred by its substituents make it a unique and useful component in designing molecules with specific biological activities.

Distinction from Related Halogenated Pyridine Isomers in Research Applications

The specific substitution pattern of this compound distinguishes it from its isomers and other halogenated pyridines, leading to different research applications. The positions of the halogen and methoxy groups significantly affect the molecule's reactivity and how it can be used in synthesis.

For instance, the reactivity of a methoxypyridine can vary greatly depending on the position of the methoxy group. 2-methoxypyridine (B126380) is a weaker base than 4-methoxypyridine (B45360) due to the inductive effect of the oxygen atom being closer to the nitrogen. iust.ac.ir This difference in basicity and electronic distribution influences the types of reactions each isomer can undergo.

In the context of dichlorinated pyridines, the relative positions of the chlorine atoms are crucial. For example, 2,6-dichloropyridine (B45657) is a key intermediate in the development of certain herbicides. grandviewresearch.com The reactivity of this compound will differ from an isomer like 2,5-dichloro-3-methoxypyridine (B572663) due to the different electronic environment around each chlorine atom and the influence of the methoxy group's position. This isomeric purity is critical in multi-step syntheses where precise regiochemistry is required to build the final target molecule.

Below is a data table outlining the properties of this compound and a related isomer, 2,3-Dichloro-5-methylpyridine.

| Property | This compound | 2,3-Dichloro-5-methylpyridine |

| CAS Number | 885168-12-7 bldpharm.comchemicalbook.com | 59782-90-0 ambeed.comnih.gov |

| Molecular Formula | C6H5Cl2NO bldpharm.com | C6H5Cl2N nih.gov |

| Molecular Weight | 178.02 g/mol bldpharm.com | 162.01 g/mol nih.gov |

| Primary Use | Building block for complex molecules bldpharm.com | Intermediate in agrochemical and pharmaceutical synthesis chemimpex.com |

Eigenschaften

IUPAC Name |

2,3-dichloro-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHLCLPLUWFPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660570 | |

| Record name | 2,3-Dichloro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885168-12-7 | |

| Record name | 2,3-Dichloro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for 2,3 Dichloro 5 Methoxypyridine and Its Analogues

Advanced Synthetic Pathways to 2,3-Dichloro-5-methoxypyridine

The construction of the this compound scaffold can be approached through two primary strategies: the modification of an existing pyridine (B92270) ring or the formation of the heterocyclic core from acyclic precursors with the desired substituents already in place or introduced in a subsequent step.

Cyclo-condensation Reactions for Pyridine Ring Construction

An alternative to modifying an existing pyridine ring is to construct the ring from acyclic precursors. This approach offers high flexibility in introducing the desired substitution pattern. Several named reactions are powerful tools for this purpose.

Hantzsch Pyridine Synthesis: This classic multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and an ammonia source. wikipedia.orgchegg.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. organic-chemistry.org To synthesize a molecule like this compound using this method, one would need to employ precursors where the chloro and methoxy (B1213986) substituents are already incorporated. The complexity of such precursors can be a drawback of this method for this specific target.

Bohlmann-Rahtz Pyridine Synthesis: This two-step method provides a regiocontrolled route to polysubstituted pyridines. It involves the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine product. nih.govwikipedia.orgjk-sci.com This method is particularly effective for producing 2,3,6-trisubstituted pyridines. Modifications using Lewis or Brønsted acid catalysts can lower the high temperatures typically required for the cyclization step. nih.gov

Table 2: Comparison of Major Cyclo-condensation Reactions for Pyridine Synthesis

| Reaction Name | Precursors | Key Features | Typical Substitution Pattern |

| Hantzsch Synthesis | Aldehyde, 2x β-keto ester, Ammonia | Forms a 1,4-dihydropyridine intermediate; requires subsequent oxidation. | Symmetrically substituted pyridines (can be modified for asymmetry). |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl ketone | Two-step process; regiocontrolled; often requires high temperature for cyclization. | 2,3,6-trisubstituted pyridines. |

Chlorine/Fluorine Exchange Mechanisms in Halopyridines

The synthesis of fluorinated analogues of this compound often relies on chlorine-fluorine exchange, commonly known as the "halex" reaction. This process is a type of nucleophilic aromatic substitution where a chloride on the pyridine ring is replaced by a fluoride.

The mechanism is typically a two-step SNAr process, proceeding through a negatively charged Meisenheimer intermediate. The reaction is driven by the high nucleophilicity of the fluoride source and the stability of the leaving chloride ion.

Common fluorinating agents include alkali metal fluorides such as potassium fluoride (KF) and cesium fluoride (CsF). google.commdpi.com The reaction is usually carried out at high temperatures in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or sulfolane. Phase-transfer catalysts, like tetraphenylphosphonium bromide, are often employed to enhance the solubility and reactivity of the fluoride salt. google.com

The regioselectivity of the halex reaction on a polychlorinated pyridine follows the general principles of SNAr. The chlorine atoms at the 2- and 4-positions are the most activated and are typically replaced first. For a substrate like 2,3,5-trichloropyridine, the exchange would be expected to occur preferentially at the 2-position, followed by the 5-position (para to the initial substitution site), and lastly at the 3-position. By carefully controlling the reaction conditions (temperature, time, and stoichiometry of the fluorinating agent), selective mono- or di-fluorination can be achieved. google.com

Direct Trifluoromethylation and Related Methodologies

The introduction of a trifluoromethyl (CF3) group into a pyridine ring is a key strategy in medicinal and agrochemical research. While direct trifluoromethylation of this compound is not widely documented, the applicability of modern methodologies can be assessed based on established protocols for other pyridine derivatives.

One promising approach is the direct C–H trifluoromethylation of pyridines through an N-methylpyridine quaternary ammonium activation strategy. researchgate.netacs.org This method involves the initial N-methylation of the pyridine nitrogen, which activates the ring for nucleophilic attack. The resulting pyridinium salt can then be treated with a trifluoromethyl source, such as trifluoroacetic acid, in the presence of a catalyst like silver carbonate. researchgate.netacs.org For a substrate such as this compound, the electron-withdrawing nature of the two chlorine atoms would likely direct the trifluoromethylation to the C-4 or C-6 positions.

Another relevant technique is the palladium-catalyzed directed electrophilic C-H trifluoromethylation. nih.gov This method uses a directing group to guide the CF3 group to a specific C-H bond. While this compound lacks a conventional directing group, the inherent electronic properties of the substituted ring could still influence regioselectivity under various catalytic conditions. nih.gov

The table below summarizes potential methodologies and their applicability.

| Methodology | Reagents/Catalysts | Potential Applicability to this compound | Key Considerations |

|---|---|---|---|

| N-Methylpyridinium Activation researchgate.netacs.org | 1. Iodomethane (CH3I) 2. Trifluoroacetic acid (TFA), Silver Carbonate (Ag2CO3) | High. The pyridine nitrogen is available for quaternization, activating the ring for nucleophilic trifluoromethylation. | Regioselectivity would be influenced by the steric hindrance and electronic effects of the chloro and methoxy groups. |

| Palladium-Catalyzed Electrophilic Trifluoromethylation nih.gov | Pd(OAc)2, Electrophilic CF3+ source (e.g., Togni's reagent) | Moderate. Success depends on the intrinsic reactivity of the C-H bonds, as no strong directing group is present. | Reaction conditions would need to overcome the electron-deficient nature of the pyridine ring. |

| Radical Trifluoromethylation | Radical initiator (e.g., peroxide), CF3 source (e.g., CF3I, Langlois' reagent) | Moderate to High. Radical pathways are often less sensitive to the electronic nature of the aromatic ring. | Control of regioselectivity can be challenging, potentially leading to a mixture of isomers. |

Process Optimization in this compound Synthesis

Process optimization is crucial for developing scalable, efficient, and cost-effective synthetic routes. While a specific, optimized process for this compound is not established in publicly available literature, valuable insights can be drawn from the synthesis of its close analogue, 2,3-dichloro-5-methylpyridine. A plausible route for the target compound would involve the selective chlorination of a 5-methoxypyridone precursor.

Catalytic Systems and Their Influence on Reaction Efficiency

The chlorination of pyridone precursors to form dichloropyridines often requires synergistic catalysis. A patented method for the synthesis of the analogous 2,3-dichloro-5-methylpyridine utilizes a combination of a chlorinating agent and a Lewis acid catalyst. patsnap.com

Lewis acids such as ferric chloride (FeCl3) are effective in activating the pyridone ring towards chlorination. The catalyst polarizes the chlorinating agent, enhancing its electrophilicity and facilitating the substitution reaction on the electron-rich precursor. The choice and loading of the catalyst are critical parameters that directly influence reaction rate and selectivity. Other Lewis acids or transition metal catalysts could also be explored to optimize efficiency.

| Catalyst Type | Example | Role in Reaction | Potential Influence on Efficiency |

|---|---|---|---|

| Lewis Acid | Ferric Chloride (FeCl3) patsnap.com | Activates chlorinating agent and substrate. | Increases reaction rate; catalyst loading can be tuned to control selectivity between mono- and di-chlorinated products. |

| Transition Metal | Palladium (Pd) or Copper (Cu) complexes organic-chemistry.org | Can catalyze C-H activation or cross-coupling pathways. | May offer alternative, milder routes but could require more complex ligand systems and process controls. |

| Heterogeneous Catalyst | Acid-treated clays (e.g., Montmorillonite K-10) organic-chemistry.org | Provides solid acid sites for reaction, simplifying catalyst removal. | Enhances process sustainability by allowing for catalyst recycling and potentially enabling continuous flow processes. |

Solvent Effects and Reaction Medium Engineering

The reaction medium is a critical factor in optimizing chemical synthesis, influencing solubility, reaction rates, and even product selectivity. In the synthesis of halogenated pyridines, non-polar aprotic solvents are often employed. For the synthesis of 2,3-dichloro-5-methylpyridine, toluene is used as the solvent. patsnap.com Such a solvent is suitable for the reactants and does not interfere with the catalytic cycle.

Reaction medium engineering involves the systematic evaluation of different solvents to find the optimal balance of properties. Key parameters include polarity, boiling point, and miscibility with reagents. For a reaction involving polar intermediates, a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might accelerate the reaction, although this must be balanced against potential side reactions and purification challenges. organic-chemistry.org

| Solvent | Type | Key Properties | Potential Effect on Synthesis |

|---|---|---|---|

| Toluene patsnap.com | Non-polar Aprotic | High boiling point (111°C), low polarity. | Good for thermal stability; facilitates reactions with non-polar reagents; simplifies product isolation. |

| Dichloromethane (DCM) | Polar Aprotic | Lower boiling point (40°C), good solvent for many organics. | Suitable for reactions at or below room temperature; volatility aids in easy removal. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High boiling point (153°C), high polarity. | Can accelerate reactions involving charged intermediates (SNAr type); may complicate product workup. |

| Deep Eutectic Solvents (DES) ijarsct.co.in | Green Solvent | Low toxicity, biodegradable, tunable properties. | Offers a sustainable alternative to traditional organic solvents, potentially enhancing reaction rates and simplifying purification. |

Temperature and Pressure Control in High-Yield Synthesis

Temperature and pressure are fundamental parameters for controlling reaction kinetics and achieving high yields. In the multi-step chlorination of pyridone analogues, temperature is often staged to control different phases of the reaction. For instance, an initial chlorination might be performed at a lower temperature (e.g., 20°C), followed by a thermal treatment at a higher temperature (e.g., 110°C) to drive the reaction to completion and facilitate aromatization. patsnap.com

For related industrial processes, such as the synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine, reactions are often conducted at elevated temperatures (70°C to 200°C) and pressures (above 2 bar) to increase reaction rates and throughput. google.com Precise control of these parameters is essential to maximize the yield of the desired product while preventing thermal degradation or the formation of unwanted by-products.

| Parameter | Typical Range (Analogous Reactions) | Influence on Synthesis |

|---|---|---|

| Temperature | 20°C to 200°C patsnap.comgoogle.com | Controls reaction rate; higher temperatures can overcome activation barriers but may lead to by-products or decomposition. Staged temperature profiles can optimize different reaction steps. |

| Pressure | Atmospheric to >2 bar google.com | Maintains volatile reagents in the liquid phase at elevated temperatures; can influence reaction equilibrium and rates, particularly in gas-liquid reactions. |

Minimization and Management of By-product Formation

In the synthesis of this compound, potential by-products include the mono-chlorinated intermediate (2-chloro-5-methoxypyridone or 3-chloro-5-methoxypyridone), over-chlorinated species, and other isomers. Effective management of by-product formation is key to achieving high purity and yield.

Data from the synthesis of 2,3-dichloro-5-methylpyridine shows that the ratio of the desired dichlorinated product to the mono-chlorinated intermediate can be precisely controlled by adjusting the stoichiometry of the chlorinating agent and the amount of catalyst. patsnap.com Increasing the equivalents of both phosgene and ferric chloride catalyst significantly shifted the product distribution towards the desired 2,3-dichloro-5-methylpyridine. patsnap.com This demonstrates that careful control of reaction parameters is the primary strategy for minimizing by-products. Other strategies include optimizing the reaction time to prevent over-reaction and controlling the temperature to disfavor side reactions with different activation energies.

| Parameter Adjustment (based on analogue synthesis patsnap.com) | Effect on 2-chloro-5-methylpyridine Yield | Effect on 2,3-dichloro-5-methylpyridine Yield |

|---|---|---|

| Base Conditions | 91.6% | 8.1% |

| Increased FeCl3 and Phosgene | 15.1% | 83.9% |

| Modified Reagent Ratios | 43.2% | 56.5% |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of functionalized pyridines is essential for environmental sustainability. nih.gov This involves designing processes that reduce waste, use less hazardous materials, and improve energy efficiency.

Several green strategies can be envisioned for the synthesis of this compound. One-pot multicomponent reactions (MCRs) are highly desirable as they improve atom economy and reduce the waste generated from intermediate purification steps. nih.govacs.org The use of microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption and often leading to cleaner reactions with higher yields. ijarsct.co.inacs.org

The replacement of hazardous solvents and reagents is another core principle. For example, exploring deep eutectic solvents (DES) or even aqueous conditions could provide a more environmentally benign alternative to traditional chlorinated or aromatic hydrocarbon solvents. ijarsct.co.in Furthermore, replacing hazardous chlorinating agents like phosgene with milder, solid reagents such as N-chlorosuccinimide (NCS) could significantly improve the safety profile of the synthesis. ijarsct.co.in The development of reusable heterogeneous or biocatalysts also aligns with green chemistry goals by simplifying purification and reducing catalyst waste. ijarsct.co.in

Sustainable Synthetic Approaches

The pursuit of sustainability in the synthesis of this compound and its analogues prioritizes the use of environmentally benign reagents, energy-efficient processes, and catalytic methods to minimize waste and environmental impact. While specific literature on sustainable synthesis of this compound is not abundant, principles from related pyridine syntheses can be applied.

Catalytic Strategies: A cornerstone of green chemistry is the use of catalysts to replace stoichiometric reagents, which are often a major source of waste. nih.gov For the synthesis of substituted pyridines, various catalytic systems have been explored. Heterogeneous catalysts, including metal-organic frameworks (MOFs), offer advantages such as ease of separation and reusability. acs.org For instance, a sustainable synthesis of 2,4,6-trisubstituted pyridines has been demonstrated using surface-modified PET@UiO-66 vials as a reusable catalyst. acs.org While this example does not produce the specific substitution pattern of this compound, the principle of using a stable, reusable heterogeneous catalyst is a key sustainable strategy.

In the synthesis of a related compound, 2,3-dichloro-5-methylpyridine, a Lewis acid catalyst is employed along with a chlorinating agent to achieve selective synthesis from pyridone and chlorine. patsnap.com The use of a catalyst in this context can lead to higher selectivity and yield, thereby reducing the formation of unwanted byproducts.

Multicomponent Reactions (MCRs): Multicomponent reactions, where three or more reactants combine in a single step to form a product, are a powerful tool in sustainable synthesis. nih.gov They enhance efficiency by reducing the number of synthetic steps, which in turn minimizes solvent use, energy consumption, and waste generation. nih.gov A two-pot, three-component procedure has been developed for the preparation of substituted pyridines, which utilizes a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction. nih.gov This method provides rapid access to diverse tri- and tetrasubstituted pyridines and showcases the potential of MCRs in constructing the pyridine core efficiently. nih.gov

Alternative Energy Sources: The use of alternative energy sources like microwave irradiation can significantly shorten reaction times and improve energy efficiency compared to conventional heating methods. While specific examples for this compound are not detailed in the provided search results, microwave-assisted synthesis is a well-established green chemistry technique applicable to the synthesis of various heterocyclic compounds.

The following table summarizes potential sustainable approaches applicable to the synthesis of this compound and its analogues, based on general principles of green chemistry.

| Sustainable Approach | Principle | Potential Application in Pyridine Synthesis |

| Heterogeneous Catalysis | Use of reusable catalysts to minimize waste and facilitate product purification. | Employing recyclable catalysts like MOFs for the construction of the pyridine ring or for specific functional group transformations. acs.org |

| Multicomponent Reactions | Combining multiple reactants in a single step to reduce the number of synthetic operations. | Designing a one-pot synthesis of the pyridine core with the desired substitution pattern from simple precursors. nih.gov |

| Microwave-Assisted Synthesis | Utilizing microwave energy to accelerate reactions and reduce energy consumption. | Shortening reaction times for chlorination or methoxylation steps in the synthesis of the target compound. |

| Solvent Selection | Using greener solvents or minimizing solvent use altogether. | Performing reactions in environmentally benign solvents or under solvent-free conditions where possible. |

Resource Utilization and Waste Reduction Strategies

Efficient resource utilization and the minimization of waste are critical for the economic and environmental viability of chemical processes. In the production of chlorinated pyridine derivatives, which are important intermediates, strategies for waste reduction are actively being developed.

Atom Economy: The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is central to waste reduction. Synthetic routes with high atom economy are inherently more sustainable. Multicomponent reactions, as mentioned earlier, are excellent examples of atom-economical processes. nih.govnih.gov Classical pyridine syntheses like the Hantzsch synthesis, followed by an oxidation step, can be less atom-economical due to the formation of byproducts. researchgate.netbeilstein-journals.org The development of new synthetic routes that maximize the incorporation of reactant atoms into the final product is a key research focus.

Recycling of Reagents and Catalysts: The ability to recycle and reuse catalysts and unreacted starting materials is a crucial aspect of waste reduction. The use of heterogeneous catalysts facilitates this, as they can be easily separated from the reaction mixture. acs.org In processes involving expensive or hazardous reagents, establishing efficient recycling loops is essential for improving sustainability and reducing costs. For instance, in the production of alkyl pyridines, the separation and recycling of the catalyst and catalyst byproducts from the process water can solve both ecological and economic problems.

The table below outlines key strategies for resource utilization and waste reduction in the synthesis of this compound and its analogues.

| Strategy | Description | Example/Application |

| Byproduct Valorization | Converting waste streams and byproducts into valuable materials. | Preparation of 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation residues. google.com |

| High Atom Economy Reactions | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. | Utilizing multicomponent reactions for the synthesis of the pyridine ring. nih.gov |

| Catalyst and Reagent Recycling | Recovering and reusing catalysts and unreacted materials to minimize waste and reduce costs. | Employing heterogeneous catalysts that can be filtered off and reused in subsequent batches. acs.org |

| Process Optimization | Fine-tuning reaction conditions to maximize yield and selectivity, thereby minimizing byproduct formation. | Selective synthesis of 2,3-dichloro-5-methylpyridine using a catalytic system to control the reaction outcome. patsnap.com |

By integrating these sustainable synthetic approaches and waste reduction strategies, the chemical industry can move towards more environmentally responsible and economically advantageous production of this compound and other valuable chemical compounds.

Reactivity and Derivatization Studies of 2,3 Dichloro 5 Methoxypyridine

Mechanistic Investigations of Chemical Transformations

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a fundamental transformation, though the reactivity of 2,3-dichloro-5-methoxypyridine is complex due to the electronic effects of its substituents. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the 2- and 4-positions.

In this compound, the chlorine atoms are potential leaving groups for SNAr reactions. The methoxy (B1213986) group at the 5-position is an electron-donating group, which can influence the regioselectivity of nucleophilic attack. Generally, nucleophilic attack is favored at positions para or ortho to an electron-withdrawing group. In this case, the ring nitrogen activates the 2-position.

Studies on related chloropyridines indicate that the chlorine at the 2-position is generally more susceptible to nucleophilic displacement than a chlorine at the 3-position. This is due to the better stabilization of the Meisenheimer intermediate formed during the attack at the 2-position by the adjacent electron-withdrawing nitrogen atom. Therefore, reactions with nucleophiles such as amines, alkoxides, or thiolates are expected to preferentially occur at the C-2 position.

For instance, the reaction of 5-chloro-3-methoxypyridine with various lithium amides has been studied, showing that aminated products can be formed, with the position of substitution influenced by the reaction conditions and the nature of the nucleophile. clockss.org While direct studies on this compound are not abundant, it is anticipated that stronger nucleophiles and harsher reaction conditions would be required for substitution at the C-3 position.

The table below illustrates typical conditions for nucleophilic aromatic substitution on a dichloropyridine derivative, which can be extrapolated to this compound.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product |

| Amine | R-NH₂ | THF or Amine | 80-120 | 2-Amino-3-chloro-5-methoxypyridine |

| Alkoxide | NaOR | ROH | 60-100 | 2-Alkoxy-3-chloro-5-methoxypyridine |

| Thiolate | NaSR | DMF | 25-80 | 2-Thioether-3-chloro-5-methoxypyridine |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally disfavored compared to benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. wikipedia.org Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is protonated, further deactivating the ring. wikipedia.org

In the case of this compound, the directing effects of the substituents must be considered. The methoxy group at the 5-position is an activating, ortho, para-directing group. The chlorine atoms are deactivating but are also ortho, para-directing. The pyridine nitrogen itself directs electrophilic attack to the 3- and 5-positions.

Considering these competing effects:

The methoxy group directs towards the 4- and 6-positions.

The chlorine at C-2 directs towards the 4- and 6-positions.

The chlorine at C-3 directs towards the 5- and 1- (N) positions.

The pyridine nitrogen deactivates the ring but directs towards the 3- and 5-positions.

Oxidation and Reduction Potentials and Pathways

The electrochemical properties of this compound are influenced by its constituent functional groups. The pyridine ring can undergo both oxidation and reduction. The presence of electron-withdrawing chlorine atoms makes the molecule more susceptible to reduction and more resistant to oxidation. Conversely, the electron-donating methoxy group would slightly decrease the reduction potential and increase the ease of oxidation compared to an unsubstituted dichloropyridine.

Reduction: The reduction of chloropyridines typically involves the cleavage of the carbon-chlorine bond. This can proceed via a stepwise or concerted mechanism. The first step is the addition of an electron to the π* system of the pyridine ring to form a radical anion. This can then be followed by the loss of a chloride ion to form a pyridyl radical, which can then be further reduced. The reduction potential will be influenced by the position of the chlorine atoms, with the C-2 chlorine likely being more easily reduced due to the proximity of the nitrogen atom.

Oxidation: The oxidation of the pyridine ring is generally difficult due to the high electronegativity of the nitrogen atom. When it does occur, it results in the formation of a radical cation. The presence of the methoxy group, being electron-donating, will lower the oxidation potential and make the molecule more susceptible to oxidation compared to unsubstituted dichloropyridine. The oxidation would likely involve the π-system of the ring and could lead to the formation of N-oxides or other oxidized species, though this often requires strong oxidizing agents.

Synthesis of Novel Derivatives and Analogues

Functionalization at the Methoxy Group

The methoxy group of this compound is a key site for functionalization, primarily through cleavage of the methyl-oxygen bond to yield the corresponding pyridinol. This demethylation is a common strategy to introduce a hydroxyl group, which can then be used for further derivatization.

Common reagents for O-demethylation include strong protic acids such as HBr or HI, or Lewis acids like BBr₃. The choice of reagent depends on the other functional groups present in the molecule. For this compound, the use of boron tribromide in an inert solvent like dichloromethane at low temperatures is an effective method.

The resulting 2,3-dichloro-5-hydroxypyridine is a versatile intermediate. The hydroxyl group can be converted into a variety of other functional groups. For example, it can be alkylated to form new ethers, acylated to form esters, or converted to a triflate, which is an excellent leaving group for cross-coupling reactions.

The table below summarizes some potential transformations of the methoxy group.

| Reaction | Reagent | Solvent | Product |

| Demethylation | BBr₃ | CH₂Cl₂ | 2,3-Dichloro-5-hydroxypyridine |

| Etherification (of the resulting phenol) | R-X, Base (e.g., K₂CO₃) | Acetone or DMF | 2,3-Dichloro-5-(alkoxy)pyridine |

| Esterification (of the resulting phenol) | Acyl chloride, Base (e.g., Pyridine) | CH₂Cl₂ | 2,3-Dichloro-5-(acyloxy)pyridine |

Substitution at Halogen Positions

The two chlorine atoms on the pyridine ring of this compound are excellent handles for the introduction of new functional groups through various cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are particularly powerful tools for this purpose. wikipedia.orgnih.govorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the dichloropyridine with an organoboron reagent, such as a boronic acid or a boronic ester. libretexts.orgfishersci.co.uk This is a versatile method for the synthesis of aryl- or heteroaryl-substituted pyridines. The reactivity of the two chlorine atoms can be different, allowing for potential regioselective coupling. Generally, the chlorine at the 2-position is more reactive in palladium-catalyzed cross-coupling reactions due to the ease of oxidative addition at this site. By carefully controlling the reaction conditions (e.g., catalyst, ligand, base, and temperature), it may be possible to achieve selective mono-substitution at the C-2 position.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the dichloropyridine with an amine in the presence of a palladium catalyst and a base. acsgcipr.orgjk-sci.com This is a widely used method for the synthesis of a variety of N-aryl and N-heteroaryl amines. Similar to the Suzuki coupling, the C-2 chlorine is expected to be more reactive, allowing for selective mono-amination under controlled conditions.

The following table provides illustrative examples of conditions for these cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product (assuming C-2 substitution) |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 2-Aryl-3-chloro-5-methoxypyridine |

| Buchwald-Hartwig | Primary Amine (R-NH₂) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 2-(Alkylamino)-3-chloro-5-methoxypyridine |

| Buchwald-Hartwig | Secondary Amine (R₂NH) | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 2-(Dialkylamino)-3-chloro-5-methoxypyridine |

Formation of Pyridine-Based Charge Transfer Complexes

The formation of charge-transfer (CT) complexes represents a significant area of study in molecular interactions, where one molecule acts as an electron donor and another as an electron acceptor. Pyridine and its derivatives, due to the lone pair of electrons on the nitrogen atom and the π-electron system of the aromatic ring, can function as electron donors in the formation of these complexes. dergipark.org.tr The electronic properties of substituents on the pyridine ring play a crucial role in its ability to form CT complexes. Electron-donating groups enhance the electron density of the ring, making it a better donor, while electron-withdrawing groups have the opposite effect. dergipark.org.tr

In the case of this compound, the pyridine ring is substituted with two electron-withdrawing chlorine atoms and one electron-donating methoxy group. This substitution pattern modulates the electron-donor capacity of the molecule, influencing its interaction with various electron acceptors. The formation of CT complexes is typically characterized by the appearance of a new, broad absorption band in the UV-Visible spectrum, which is absent in the spectra of the individual donor or acceptor molecules. mdpi.com

Studies on various pyridine derivatives have shown their ability to form CT complexes with a range of π-acceptors. Common acceptors include 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), tetracyanoquinodimethane (TCNQ), and tetrachloro-o-benzoquinone (o-chloranil). tandfonline.commdpi.com The interaction between the pyridine donor and the acceptor can involve π-π stacking, n-π transitions, or hydrogen bonding, depending on the specific molecules and the solvent used. dergipark.org.trmdpi.com

The stability and stoichiometry of these complexes are key parameters investigated in their study. The Benesi-Hildebrand method and Job's method of continuous variation are commonly employed to determine the association constant (KCT) and the molar ratio of the donor-to-acceptor in the complex, which is often found to be 1:1. mdpi.com Spectroscopic and thermodynamic parameters such as the molar extinction coefficient (ε), free energy change (ΔG°), and ionization potential (IP) of the donor can be calculated from the spectral data, providing insights into the strength and nature of the charge-transfer interaction. mdpi.comscienceopen.com For instance, the formation of a CT complex between quinine and DDQ resulted in a calculated free energy change of -3.1 x 10³ kJ mol⁻¹, indicating a spontaneous reaction. mdpi.com

Table 1: Examples of Electron Acceptors for Pyridine-Based CT Complexes

| Electron Acceptor | Abbreviation | Type of Interaction |

|---|---|---|

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone | DDQ | π-acceptor |

| 7,7,8,8-Tetracyanoquinodimethane | TCNQ | π-acceptor |

| Tetrachloro-o-benzoquinone | o-Chloranil | π-acceptor |

This table provides examples of common electron acceptors known to form charge-transfer complexes with pyridine and its derivatives.

Exploration of Derivatization Reagents and Techniques

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is better suited for a particular analytical technique. For chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization is often employed to improve the analyte's properties, such as volatility, thermal stability, and detectability. nih.govlibretexts.org

Strategies for Enhanced Detection and Analysis

A primary goal of derivatization is to enhance the sensitivity and selectivity of detection. nih.gov This is achieved by introducing a specific chemical group (a "tag") into the analyte molecule that responds strongly to the detector being used. For this compound, while it possesses inherent UV absorbance, derivatization can be crucial for trace-level analysis or when using detectors with higher specificity and sensitivity.

Common derivatization strategies applicable to pyridine derivatives include:

Introducing Chromophores: For UV-Visible spectrophotometric detection, reagents that introduce highly conjugated aromatic systems can be used. This increases the molar absorptivity of the derivative, thereby lowering the detection limit. libretexts.org

Introducing Fluorophores: For fluorescence detection, which is inherently more sensitive than UV-Vis detection, derivatizing agents containing fluorescent moieties like dansyl chloride are employed. nih.gov

Introducing Charged Groups: For mass spectrometry (MS) using electrospray ionization (ESI), derivatization can be used to introduce a permanent positive or negative charge to the analyte. This pre-charged derivative can significantly enhance the ionization efficiency and, consequently, the signal intensity in the mass spectrometer. researchgate.netnih.gov For example, reagents that create pyridinium salts can be used for this purpose. researchgate.netmdpi.com

The choice of derivatization reagent depends on the functional groups available on the analyte and the analytical method. While this compound itself lacks common reactive groups like hydroxyl or primary amine functions, derivatization might be applied to its metabolites or synthetic precursors which may contain such groups. Furthermore, derivatization can be used to target the pyridine nitrogen itself.

Table 2: Common Derivatization Reagents and Their Applications

| Reagent Type | Example Reagent | Target Functional Group | Analytical Enhancement |

|---|---|---|---|

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, Carboxylic Acids, Amines | Increases volatility and thermal stability for GC sigmaaldrich.com |

| Acylating Agents | Trifluoroacetic Anhydride (TFAA) | Alcohols, Amines | Improves chromatographic properties and introduces fluorine for ECD detection |

| Alkylating Agents | Pentafluorobenzyl Bromide (PFB-Br) | Carboxylic Acids, Alcohols, Thiols | Enhances response for Electron Capture Detection (ECD) in GC libretexts.org |

| Fluorescent Tags | Dansyl Chloride | Primary and Secondary Amines, Phenols | Enables highly sensitive fluorescence detection in HPLC nih.gov |

This table summarizes common derivatization reagents, the functional groups they target, and the resulting analytical benefits.

Impact on Chromatographic Performance and Ionization Efficiency

Derivatization has a profound impact on how a molecule behaves during chromatographic separation and subsequent detection, particularly with mass spectrometry. mdpi.com

In Gas Chromatography (GC), analytes must be volatile and thermally stable. Derivatization is a key strategy for analyzing polar compounds that would otherwise exhibit poor chromatographic performance. nih.gov The most common method is silylation, where active hydrogen atoms in functional groups like -OH, -NH, or -SH are replaced with a trimethylsilyl (TMS) group using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-trimethylsilyltrifluoracetamide (MSTFA). nih.govlibretexts.org This process reduces the polarity of the molecule, decreases intermolecular hydrogen bonding, and increases its volatility, leading to sharper, more symmetrical peaks and improved resolution in GC analysis. nih.gov Pyridine is often used as a solvent and catalyst in these reactions. nih.govresearchgate.net

In High-Performance Liquid Chromatography (HPLC), especially when coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS), derivatization is used to improve ionization efficiency. researchgate.netnih.gov ESI is most effective for molecules that can readily form ions in solution. For neutral or weakly ionizable compounds, derivatization to introduce a permanently charged group or a group that is easily protonated (for positive ion mode) or deprotonated (for negative ion mode) can lead to dramatic increases in signal intensity. nih.gov Studies have shown that derivatization can enhance the ESI-MS response by several orders of magnitude, significantly lowering the limits of detection. researchgate.net For example, converting a target molecule into a quaternary ammonium or pyridinium salt ensures it carries a permanent positive charge, leading to a robust signal in positive-ion ESI-MS. researchgate.net This strategy effectively overcomes issues of poor ionization efficiency and matrix effects that can suppress the signal of underivatized analytes. nih.gov

Applications As a Versatile Chemical Intermediate in Advanced Research

Intermediate in Agrochemical Development

There is a notable lack of specific data in peer-reviewed journals and patents detailing the use of 2,3-Dichloro-5-methoxypyridine as a direct intermediate in the commercial development of agrochemicals. The focus of extensive research and industrial synthesis lies heavily on its trifluoromethyl counterpart, DCTF.

Herbicides and Fungicides Containing Pyridine (B92270) Moieties

While numerous herbicides and fungicides incorporate a pyridine moiety, the synthetic pathways documented predominantly utilize intermediates other than this compound. For instance, the herbicide haloxyfop-methyl and the fungicide fluazinam are synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF). No significant literature has been found to suggest that this compound is a common precursor for commercially significant herbicides or fungicides.

Insect Growth Regulators (IGRs)

Insect Growth Regulators (IGRs) are a class of insecticides that interfere with the growth and development of insects. Pyridine-containing IGRs are known, but once again, the available literature does not specify this compound as a key intermediate in their synthesis.

Building Block in Pharmaceutical Research

The application of this compound as a building block in pharmaceutical research is not well-documented in the public domain. While pyridine derivatives are of great interest in medicinal chemistry, the specific contributions of this methoxy-substituted dichloropyridine are not prominently featured in studies on biologically active molecules.

Development of Biologically Active Molecules Targeting Specific Pathways

Scientific literature does not currently highlight the use of this compound in the development of biologically active molecules that target specific pathways. Research in this area tends to focus on other substituted pyridine derivatives.

Anticancer and Antimicrobial Research Applications of Pyridine Derivatives

Modulation of Drug Metabolism through Enzyme Inhibition (e.g., CYP1A2)

The potential for pyridine-containing compounds to inhibit metabolic enzymes such as Cytochrome P450 1A2 (CYP1A2) is an area of active research, primarily due to the risk of drug-drug interactions. However, there are no specific studies that have investigated or reported the inhibitory effects of this compound on CYP1A2 or other drug-metabolizing enzymes.

Emerging Applications in Materials Science

The unique molecular structure of this compound, featuring reactive chlorine atoms and an electron-donating methoxy (B1213986) group on a pyridine ring, makes it a candidate for the development of novel materials. Researchers are investigating its potential as a building block in the synthesis of high-performance polymers and coatings.

Formulation of Specialty Coatings and Polymers

In the field of polymer chemistry, substituted pyridines are valued for their ability to impart specific properties to a polymer backbone. While direct public-domain research on this compound's role in coatings is limited, its structural motifs are relevant to the synthesis of specialty polymers. The chlorine atoms on the pyridine ring can serve as reactive sites for polymerization reactions, such as polycondensation or cross-linking processes. The incorporation of the pyridine ring into a polymer can enhance thermal stability and alter the electronic properties of the material, which is a desirable characteristic for specialty electronic and aerospace coatings.

Enhancement of Material Durability and Chemical Resistance

The development of materials with superior durability and resistance to harsh chemical environments is a significant goal in materials science. Halogenated compounds are often incorporated into polymer structures to enhance these properties. The presence of two chlorine atoms in this compound suggests its potential utility in creating materials with increased chemical inertness and resistance to degradation.

When integrated into a polymer matrix, the pyridine ring itself can contribute to the rigidity and thermal stability of the material. The chloro-substituents can create strong intermolecular interactions, leading to a more robust material that is less susceptible to chemical attack. This makes it a theoretical candidate for developing materials used in chemically aggressive environments, such as industrial linings, protective coatings, and specialized engineering plastics. The table below outlines the theoretical contributions of its structural features to material properties.

| Structural Feature | Potential Contribution to Material Properties |

| Dichloro-substituted Pyridine Ring | Enhances thermal stability and chemical inertness. |

| Reactive Chlorine Atoms | Act as sites for polymerization and cross-linking. |

| Methoxy Group | Modifies solubility and processing characteristics. |

| Nitrogen Atom in Pyridine Ring | Can improve adhesion to substrates and act as a site for quaternization to modify properties. |

Role in Drug-Drug Interaction Studies and Pharmacokinetic Research

In the realm of pharmaceutical sciences, understanding how drugs interact and how they are processed by the body (pharmacokinetics) is critical for safety and efficacy. Chemical intermediates like this compound can play a crucial role as tools in this research, even if they are not active pharmaceutical ingredients themselves.

The primary application in this area is as a building block for the synthesis of metabolites or reference compounds. For instance, if a new drug candidate contains a 5-methoxypyridine moiety, researchers may synthesize potential metabolites of this drug for identification and toxicological assessment. This compound could serve as a starting material to create these reference standards due to its reactive chlorine atoms, which allow for the attachment of other functional groups.

Furthermore, in drug-drug interaction studies, researchers often investigate the metabolic pathways of drugs, many of which involve cytochrome P450 enzymes. Compounds with specific structural features are used to probe these enzymatic activities. While direct evidence of this compound being used as a specific probe is not widely documented, its structure is representative of a class of compounds that could be used to synthesize specific inhibitors or substrates for these enzymes. This allows researchers to study how one drug might affect the metabolism of another, providing crucial data for preventing adverse drug interactions.

The table below summarizes its potential applications in this research context.

| Research Area | Potential Application of this compound |

| Metabolite Synthesis | Starting material for the synthesis of potential drug metabolites containing a methoxypyridine core. |

| Reference Standard Preparation | Used to create pure samples of metabolites or related impurities for analytical method development and validation. |

| Drug-Drug Interaction (DDI) Studies | Serves as a scaffold to build specific enzyme inhibitors or substrates for in vitro assays. |

| Pharmacokinetic (PK) Profiling | Intermediate for synthesizing labeled compounds (e.g., with isotopes) to trace the absorption, distribution, metabolism, and excretion (ADME) of a parent drug. |

Future Research Directions and Translational Perspectives

Design of Next-Generation Pyridine-Based Compounds with Tuned Biological Activities

The pyridine (B92270) ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. dovepress.comresearchgate.net The 2,3-dichloro-5-methoxypyridine scaffold offers a versatile starting point for creating next-generation compounds with finely tuned biological activities. By strategically modifying its structure, researchers can enhance potency, selectivity, and pharmacokinetic properties.

Future design efforts will likely focus on introducing diverse substituents at various positions on the pyridine ring. For instance, replacing the chloro and methoxy (B1213986) groups can significantly alter the molecule's interaction with biological targets. Research on related methoxypyridine derivatives has shown that the introduction of different aryl substituents can lead to compounds with potent cytotoxic effects against various cancer cell lines. nih.govmdpi.com One study on 2-methoxypyridine-3-carbonitriles demonstrated that specific substitutions, such as 4-bromobenzene and 3-nitrobenzene, resulted in promising antiproliferative effects against liver, prostate, and breast cancer cells. nih.govmdpi.com

Similarly, the insertion of a methoxypyridine motif into larger, more complex scaffolds has been shown to improve biological activity and drug-like properties, such as solubility. nih.gov This approach was successfully used to develop gamma-secretase modulators, indicating the potential for designing novel therapeutics for neurodegenerative diseases. nih.gov The goal is to create a diverse library of analogues for screening against a wide array of biological targets, including kinases, proteases, and receptors, to identify new lead compounds for drug discovery programs.

Table 1: Examples of Bioactive Pyridine Derivatives

| Compound Class | Key Structural Feature | Observed Biological Activity | Reference |

|---|---|---|---|

| 2-Methoxypyridine-3-carbonitriles | Aryl substituents at the 4-position | Cytotoxic effects on liver, prostate, and breast cancer cell lines | nih.govmdpi.com |

| Methoxypyridine-derived tetrahydroindazoles | Incorporation of a methoxypyridine motif | Gamma-secretase modulation | nih.gov |

| Pyrido[2,3-d]pyrimidines | Fused heterocyclic ring system | PIM-1 kinase inhibition and apoptosis induction | nih.gov |

Development of Novel Synthetic Methodologies for Sustainable Production

As the demand for functionalized pyridine compounds grows, the development of efficient, cost-effective, and environmentally friendly synthetic methods is paramount. Traditional synthetic routes can sometimes involve harsh reaction conditions or generate significant waste. Future research will focus on "green chemistry" principles to minimize the environmental impact of producing this compound and its derivatives.

Innovations in catalysis will play a crucial role. The use of selective catalysts, such as Lewis acids, can improve reaction yields and control the formation of specific isomers, reducing the need for extensive purification steps. patsnap.com For related compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), methodologies have been developed that involve vapor-phase chlorination and fluorination, which can be more efficient than traditional liquid-phase reactions. nih.gov

Furthermore, the adoption of advanced manufacturing technologies like continuous flow chemistry is a promising avenue. innospk.com Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better reaction control, and the potential for process automation. This can lead to higher purity products, reduced waste, and lower production costs, making the synthesis of pyridine-based compounds more sustainable. innospk.com

Advanced Computational Modeling for Structure-Activity Relationship (SAR) and Drug Design

Computational modeling has become an indispensable tool in modern drug discovery and materials science. For pyridine-based compounds, advanced computational techniques can accelerate the design-synthesize-test cycle by predicting the biological activity and properties of novel molecules before they are synthesized.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological function. drugdesign.org By analyzing the activity of a series of related compounds, researchers can identify key structural features responsible for their effects. nih.govresearchgate.net For example, SAR studies on pyrazolopyridine analogs have indicated the importance of specific hydrogen bonding interactions with the target receptor. drugdesign.org

Computational methods like Density Functional Theory (DFT) and molecular docking can provide deep insights into these interactions at the atomic level. researchgate.net DFT calculations can elucidate the electronic properties of molecules, while molecular docking can predict how a compound will bind to a specific protein target. researchgate.net These in silico experiments help rationalize experimental SAR data and guide the design of new derivatives with improved affinity and selectivity. This computational-driven approach was highlighted in a study of pyrimido[4,5-c]quinolin-1(2H)-ones, where docking experiments predicted the binding orientation of different analogues within the colchicine (B1669291) binding site of tubulin, correlating with their antimigratory activity. researchgate.net

Exploration of New Industrial and Scientific Applications for this compound

While the pyridine scaffold is well-established in medicine and agriculture, the specific compound this compound and its derivatives hold potential for a broader range of applications. Its dichlorinated structure makes it a versatile organic building block for the synthesis of more complex molecules. sigmaaldrich.comsigmaaldrich.com

In the agrochemical sector, related compounds such as 2,3-dichloro-5-(trifluoromethyl)pyridine are crucial intermediates for synthesizing potent insecticides, fungicides, and herbicides like Chlorfluazuron, Fluazuron, and Fluazinam. innospk.comjubilantingrevia.comalfa-chemical.com Future research could explore the synthesis of novel pesticides derived from this compound, potentially leading to new crop protection agents with improved efficacy or novel modes of action.

Beyond agriculture, the unique electronic and structural properties of functionalized pyridines make them interesting candidates for materials science. They can be incorporated into polymers, dyes, or optoelectronic materials. For instance, the α-carboline heterocycle, which can be synthesized from 2,3-dichloropyridine, has found utility in the development of optoelectronic materials. orgsyn.org The exploration of this compound as a precursor for novel functional materials represents a promising frontier for future research.

Q & A

Q. What are the optimal synthetic routes for 2,3-dichloro-5-methoxypyridine, and how can reaction selectivity be controlled?

- Methodological Answer : The synthesis of this compound can leverage selective halogenation and methoxylation strategies. For example:

- Chlorination : Use reagents like POCl₃ or PCl₅ under reflux conditions to introduce chlorine atoms at positions 2 and 3 .

- Methoxy Group Introduction : Employ nucleophilic aromatic substitution (SNAr) with sodium methoxide (NaOMe) or potassium hydroxide (KOH) to substitute a leaving group (e.g., nitro or hydroxyl) at position 5 .

- Selectivity Control : Steric and electronic factors influence reactivity. Computational tools (e.g., DFT) can predict regioselectivity, while temperature gradients (e.g., low temp for kinetic control) minimize byproducts .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., chemical shifts for Cl and OCH₃ groups). 2D NMR (e.g., HSQC, HMBC) resolves coupling ambiguities .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₆H₅Cl₂NO) and detects isotopic patterns for chlorine .

- X-ray Crystallography : Resolve crystal structure to confirm bond angles and intermolecular interactions (if single crystals are obtainable) .

- HPLC-PDA : Quantify purity (>98%) and identify impurities (e.g., mono-chloro or over-chlorinated derivatives) .

Q. What are the primary research applications of this compound in medicinal or agrochemical chemistry?

- Methodological Answer :

- Pharmaceutical Intermediates : Serve as a scaffold for antimalarial or antiviral agents. The methoxy group enhances solubility, while chlorines enable cross-coupling (e.g., Suzuki for aryl derivatives) .

- Agrochemicals : Act as a precursor for herbicides. Comparative studies with 2-chloro-5-trichloromethylpyridine (Evidenced in agrochemical intermediates) highlight the role of substituent positioning in bioactivity .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl groups activate the pyridine ring for SNAr but deactivate it for electrophilic substitutions. Use Pd-catalyzed couplings (e.g., Buchwald-Hartwig) with bulky ligands (e.g., XPhos) to overcome steric hindrance at positions 2 and 3 .

- Steric Maps : Generate computational steric maps (e.g., using SambVca) to predict accessibility of reaction sites .

Q. What analytical strategies resolve contradictions in reported spectroscopic data for polychlorinated pyridines?

- Methodological Answer :

- Comparative Databases : Cross-reference with PubChem or EPA DSSTox entries for analogous compounds (e.g., 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine) to validate shifts .

- Isotopic Labeling : Use ²H or ¹³C-labeled derivatives to confirm assignments in complex NMR spectra .

Q. How can researchers optimize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Degradation Studies : Conduct accelerated stability tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Acidic conditions may hydrolyze methoxy groups, while basic conditions could dechlorinate .

- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to prevent oxidative degradation .

Q. What computational tools predict the environmental fate or toxicity of this compound?

- Methodological Answer :

- QSAR Models : Use EPI Suite or TEST software to estimate biodegradability (e.g., BIOWIN) and ecotoxicity (e.g., LC₅₀ for aquatic species) .

- Metabolic Pathways : Simulate Phase I/II metabolism (e.g., CypReact) to identify potential toxic metabolites .

Research Design & Data Analysis

Q. How to design SAR studies for this compound derivatives targeting enzyme inhibition?

- Methodological Answer :

- Library Synthesis : Systematically vary substituents (e.g., replace Cl with Br, modify OCH₃ to OCF₃) and assay against target enzymes (e.g., kinases, cytochrome P450) .

- Data Analysis : Use multivariate regression (e.g., PLS) to correlate electronic parameters (Hammett σ) with IC₅₀ values .

Q. What experimental controls are critical in kinetic studies of this compound reactions?

- Methodological Answer :

- Blank Reactions : Exclude catalysts/reagents to identify background degradation.

- Isotope Effects : Compare kₕ/k_d in deuterated solvents to probe rate-limiting steps .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.